N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Vue d'ensemble

Description

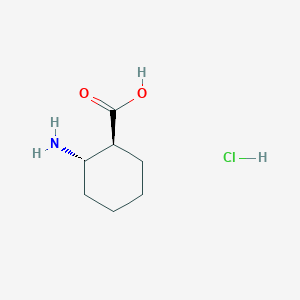

“N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine” is a unique chemical compound with the empirical formula C7H13NO4S . It has a molecular weight of 207.25 . The compound is typically available in solid form .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringO=S(CC1NC(C)C(O)=O)(CC1)=O . The InChI representation is 1S/C7H13NO4S/c1-5(7(9)10)8-6-2-3-13(11,12)4-6/h5-6,8H,2-4H2,1H3,(H,9,10) . Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 207.25 . The compound’s InChI key isRIBCAVCPRSRWDL-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Polymer Science

A study by Gao, Sanda, and Masuda (2003) focused on the synthesis and polymerization of novel amino acid-derived acetylene monomers, leading to the formation of polymers with unique properties such as helical conformation, showcasing the compound's potential in creating specialized polymeric materials (Gao, Sanda, & Masuda, 2003).

Plant Physiology

Research by Sousa and Sodek (2003) investigated alanine metabolism in soybeans under hypoxic conditions, highlighting the role of alanine aminotransferase in plant stress responses, which could inform genetic and agronomic strategies to enhance crop resilience (Sousa & Sodek, 2003).

Solid-State Chemistry

Shir et al. (2010) demonstrated the application of solid-state NMR to characterize the interface between bioorganics and inorganics, using alanine on a silica surface as a model system. This study provides insights into biomolecule-surface interactions, relevant for biomaterials and nanotechnology applications (Shir et al., 2010).

Protein Engineering

Budisa et al. (2001) incorporated synthetic amino acids into proteins, altering their properties for potential pharmaceutical applications. This research demonstrates the versatility of amino acid modifications in designing proteins with new functional and structural characteristics (Budisa et al., 2001).

Analytical Chemistry

Ferreira, Raposo, and Costa (2018) synthesized unnatural alanine derivatives for the recognition of transition metal cations, offering a novel approach to sensing and reporting via fluorescence changes. This work contributes to the development of sensitive analytical tools for environmental and medicinal applications (Ferreira, Raposo, & Costa, 2018).

Safety and Hazards

The safety information available indicates that “N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine” is classified as Acute Tox. 4 Oral . This suggests that it may be harmful if swallowed. It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(7(9)10)8-6-2-3-13(11,12)4-6/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBCAVCPRSRWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001261035 | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247109-40-6 | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247109-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Tetrahydro-1,1-dioxido-3-thienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001261035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B3119083.png)

![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)

![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-3-methylbutanoic acid](/img/structure/B3119132.png)

![Hexanoic acid, 6-[(4-iodobenzoyl)amino]-](/img/structure/B3119145.png)